rac Ambrisentan Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ambrisentan is a medication used in the treatment of pulmonary arterial hypertension (PAH). It functions as an endothelin receptor antagonist, specifically targeting the endothelin type A (ETA) receptor, which plays a significant role in the pathophysiology of PAH. The drug works by blocking the effects of endothelin-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving cardiac output.

Synthesis Analysis

The synthesis of ambrisentan enantiomers can be analyzed through the development of sensitive and specific high-performance liquid chromatography (HPLC) methods. One such method has been developed for the rapid determination of ambrisentan enantiomers using a cellulose-based chiral stationary phase in reverse phase mode. This method provides excellent enantioseparation and is suitable for routine determination of (R)-ambrisentan in the enantiopure active pharmaceutical ingredient (S)-ambrisentan .

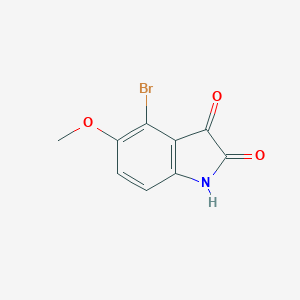

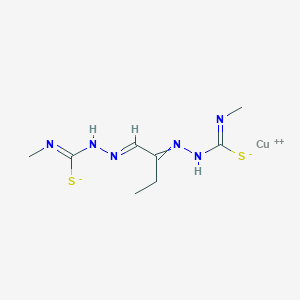

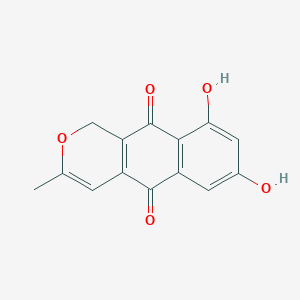

Molecular Structure Analysis

The molecular structure of ambrisentan is crucial for its function as an endothelin receptor antagonist. The enantiomers of ambrisentan can be separated and analyzed using chiral chromatography techniques. The method mentioned above, which employs Chiralcel OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate), is capable of achieving a resolution greater than 2.5, indicating a clear separation of the enantiomers based on their molecular structure .

Chemical Reactions Analysis

Ambrisentan's stability and reaction to stress conditions such as hydrolysis, oxidation, photo-, and thermal degradation have been studied. Significant degradation occurs under acidic and oxidative conditions. The characterization of degradation products is essential for understanding the chemical reactions that ambrisentan may undergo during its shelf life or within the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of ambrisentan, including its stability, can be assessed by subjecting it to various stress conditions. A stability-indicating reversed-phase high-performance liquid chromatographic method has been developed and validated for this purpose. This method is capable of resolving ambrisentan from its process-related impurities and degradation products, which is essential for ensuring the quality and efficacy of the drug .

The developed HPLC method is validated according to International Conference on Harmonisation (ICH) guidelines, ensuring the method's reliability for determining the physical and chemical properties of ambrisentan. The method's quick chromatographic separation, which takes less than 6 minutes, is particularly advantageous for routine analysis .

Aplicaciones Científicas De Investigación

Novel Benzo[1,4]diazepin-2-one Derivatives as Endothelin Receptor Antagonists

Research has explored novel compounds based on the structure of Ambrisentan, indicating its foundational role in the development of endothelin receptor antagonists. These compounds, designed to treat cardiovascular, cerebrovascular, and renal diseases, have shown potent dual ET(A)/ET(B) receptor antagonism with efficacies superior to racemic Ambrisentan in some models (Bolli et al., 2004).

Ambrisentan in Neonatal Chronic Lung Disease (CLD)

Studies have investigated Ambrisentan for potential benefits in neonatal CLD, focusing on its effects on cardiopulmonary parameters and right ventricular hypertrophy (RVH) induced by pulmonary arterial hypertension (PAH). While Ambrisentan has shown efficacy in reducing lung injury, PAH, and RVH, it did not significantly affect inflammation or the development of alveolar and vascular tissues in neonatal rats (Wagenaar et al., 2013).

Ambrisentan's Role in Pulmonary Arterial Hypertension (PAH)

Clinical trials have demonstrated Ambrisentan's efficacy in improving exercise capacity in PAH patients, with significant improvements observed in several secondary endpoints, including time to clinical worsening and WHO functional class. These studies underscore Ambrisentan's therapeutic value in PAH treatment (Galiè et al., 2008).

Pharmacokinetic and Pharmacodynamic Studies

Research has also focused on Ambrisentan's pharmacokinetic and pharmacodynamic profiles, including its interaction with other drugs. One study highlighted the potential for Ambrisentan to be co-administered with warfarin without significant effects on pharmacokinetics and pharmacodynamics, suggesting ease of use in patients requiring both medications (Walker et al., 2009).

Solubility and Bioavailability Enhancement

Innovations in drug delivery have aimed at enhancing the solubility and bioavailability of Ambrisentan using various techniques. For instance, solid dispersion techniques using natural carriers have been explored to improve oral administration outcomes (Deshmane et al., 2018).

Propiedades

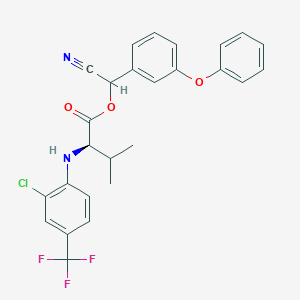

IUPAC Name |

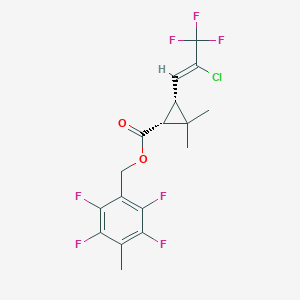

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442925 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Ambrisentan Methyl Ester | |

CAS RN |

1240470-84-1 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)